molecular formula C23H17Cl2N3OS B11184358 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide

4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide

Cat. No.: B11184358
M. Wt: 454.4 g/mol
InChI Key: WWKYFABYRMROOI-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide (molecular formula: C₂₃H₁₇Cl₂N₃OS; molecular weight: 454.38 g/mol) is a benzamide derivative featuring a quinazoline core substituted with a 6-chloro-4-phenyl group and a thioether-linked ethylbenzamide side chain . Its structural complexity arises from the fused quinazoline ring system, which confers unique electronic and steric properties.

Properties

Molecular Formula

C23H17Cl2N3OS

Molecular Weight

454.4 g/mol

IUPAC Name

4-chloro-N-[2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethyl]benzamide

InChI

InChI=1S/C23H17Cl2N3OS/c24-17-8-6-16(7-9-17)22(29)26-12-13-30-23-27-20-11-10-18(25)14-19(20)21(28-23)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)

InChI Key

WWKYFABYRMROOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCCNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the quinazoline core, which is then functionalized with a phenyl group and a chloro substituent. The sulfanyl linkage is introduced through a thiolation reaction, followed by the attachment of the benzamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-N-(2-{[5-Trifluoromethyl-2-Pyridyl]Sulfonyl}Ethyl)Benzamide (GSK3787)

  • Structural Differences :
    • GSK3787 replaces the quinazoline moiety with a trifluoromethylpyridine ring and features a sulfonyl (-SO₂-) linker instead of a thioether (-S-) group .
    • The sulfonyl group in GSK3787 enhances electron-withdrawing character compared to the thioether in the target compound.
  • Pharmacological Activity: GSK3787 is a selective and irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ), with demonstrated efficacy in metabolic and inflammatory disease models .

4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate

  • Structural Differences :
    • This analog substitutes the quinazoline-sulfanyl group with a piperidine ring, resulting in a simpler aliphatic amine side chain .
  • Crystallographic Insights: The piperidine ring adopts a chair conformation stabilized by O-H⋯N and C-H⋯O hydrogen bonds involving a water molecule .

4-Chloro-N-{2-[(4-Chlorophenyl)Sulfanyl]Ethyl}Benzamide

  • Structural Differences :
    • This analog replaces the quinazoline ring with a simpler 4-chlorophenyl group .
  • Physicochemical Properties :
    • The absence of the nitrogen-rich quinazoline system reduces molecular weight (326.24 g/mol vs. 454.38 g/mol) and may improve metabolic stability .
    • However, the loss of aromatic heterocycles could diminish π-π stacking interactions critical for target engagement.

2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide

  • Structural Differences :
    • Features a benzothiazole ring and a nitro group, introducing strong electron-withdrawing effects absent in the target compound .
  • Pharmacological Implications :
    • The nitro group may enhance reactivity but increase toxicity risks, whereas the target compound’s chloro substituents balance lipophilicity and stability .

Key Comparative Data Table

Compound Core Structure Linker Type Molecular Weight (g/mol) Notable Pharmacological Activity
Target Compound Quinazoline Thioether 454.38 Underexplored (potential kinase inhibition)
GSK3787 Pyridine Sulfonyl 406.81 PPARδ antagonist
4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Benzamide Amine 284.78 Antimicrobial (crystallographic data)
4-Chloro-N-{2-[(4-Chlorophenyl)Sulfanyl]Ethyl}Benzamide Phenyl Thioether 326.24 Not reported
2-Chloro-N-[4-(6-Methylbenzothiazol-2-yl)Phenyl]-4-Nitrobenzamide Benzothiazole Amide 437.88 Not reported

Research Findings and Implications

  • Receptor Selectivity : The quinazoline-thioether motif in the target compound may favor interactions with kinases or DNA-binding proteins, contrasting with GSK3787’s PPARδ antagonism .
  • Solubility and Bioavailability : The thioether linker in the target compound likely improves membrane permeability compared to sulfonyl-containing analogs but may reduce aqueous solubility .

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